

# Synonyms and alternative names for 2-(2-Methoxyphenoxy)ethylamine

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## Compound of Interest

Compound Name: 2-(2-Methoxyphenoxy)ethylamine

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## An In-depth Technical Guide to 2-(2-Methoxyphenoxy)ethylamine

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **2-(2-Methoxyphenoxy)ethylamine**, a key chemical intermediate in the pharmaceutical industry. The document details its chemical identity, including a wide range of synonyms and alternative names, and summarizes its physicochemical properties. A significant focus is placed on its critical role in the synthesis of prominent cardiovascular drugs, notably Carvedilol and Amosulalol. This guide furnishes detailed experimental protocols for the synthesis of **2-(2-Methoxyphenoxy)ethylamine** and its subsequent conversion to Carvedilol, offering valuable insights for process chemists and researchers in drug development. While the synthetic utility of this compound is well-documented, this guide also addresses the current landscape of its biological activity and toxicological profile, highlighting areas where data is limited and further research may be warranted.

## Chemical Identity and Synonyms

**2-(2-Methoxyphenoxy)ethylamine** is a primary amine featuring a methoxyphenoxy substituent. Its unambiguous identification is crucial for researchers and in regulatory

submissions.

Systematic IUPAC Name: 2-(2-methoxyphenoxy)ethan-1-amine[1]

CAS Number: 1836-62-0[2][3][4][5][6][7]

This compound is known by a multitude of synonyms and alternative names in commercial and scientific literature, which are compiled in Table 1 for clarity.

Table 1: Synonyms and Alternative Names for **2-(2-Methoxyphenoxy)ethylamine**

Type	Name	Reference
Systematic & Common Names	1-(2-Aminoethoxy)-2-methoxybenzene	[5][6]
2-(2-methoxyphenoxy)ethanamine	[1][5][8]	
2-(o-Methoxyphenoxy)ethylamine		
Guaiacoxyethylamine	[3]	
Ethanamine, 2-(2-methoxyphenoxy)-	[1]	
Commercial & Other Names	2-(2-Aminoethoxy)-anisole	[2]
o-Methoxyphenoxyethamine	[2]	
Carvedilol Related Compound E	[3][9]	
AKOS B030091	[2]	
RARECHEM AL BW 0993	[2]	
2-(2'-AMINO ETHOXYL)ANISOLE	[2]	

# Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-(2-Methoxyphenoxy)ethylamine** is essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties of **2-(2-Methoxyphenoxy)ethylamine**

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>13</sub> NO <sub>2</sub>	[2][4][10][11]
Molecular Weight	167.21 g/mol	[2][4][11]
Appearance	Clear, colorless to pale yellow liquid/oil	[2][12]
Boiling Point	98 °C at 0.4 mmHg	[2][12]
Density	1.11 g/cm <sup>3</sup>	[2][12]
Refractive Index	1.5440 to 1.5480	[2]
Solubility	Difficult to mix with water	[2]
pKa	8.55 ± 0.10 (Predicted)	[2]
Storage Temperature	Room temperature, in a dark, inert atmosphere	[2]
Sensitivity	Air sensitive	[2]

## Role as a Pharmaceutical Intermediate

The primary and most significant application of **2-(2-Methoxyphenoxy)ethylamine** is as a pivotal intermediate in the synthesis of commercially important pharmaceuticals.[5][8]

## Synthesis of Carvedilol

Carvedilol, a non-selective beta-blocker and alpha-1 blocker, is widely used in the treatment of heart failure and hypertension.[13] **2-(2-Methoxyphenoxy)ethylamine** is a key building block in the most common synthetic routes to Carvedilol.[14][15] The synthesis typically involves the

reaction of **2-(2-Methoxyphenoxy)ethylamine** with a suitable epoxide precursor of the carbazole moiety.

## Synthesis of Amosulalol

Amosulalol is another adrenoceptor antagonist that possesses both  $\alpha$ - and  $\beta$ -blocking activities and is used as an antihypertensive agent.<sup>[16][17][18][19]</sup> **2-(2-Methoxyphenoxy)ethylamine** is a crucial intermediate in the synthesis of Amosulalol.<sup>[5]</sup>

## Experimental Protocols: Synthesis

The following sections provide detailed methodologies for the synthesis of **2-(2-Methoxyphenoxy)ethylamine** and its subsequent use in the preparation of Carvedilol.

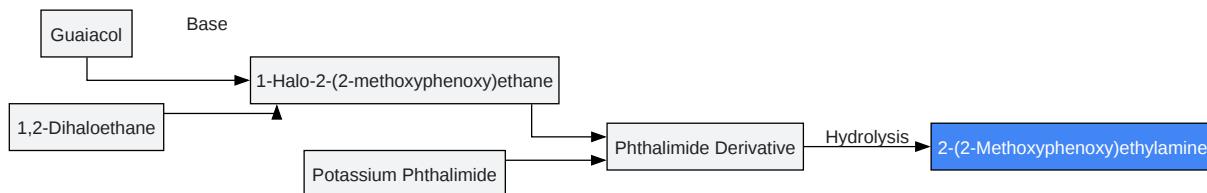
### Synthesis of **2-(2-Methoxyphenoxy)ethylamine**

Several synthetic routes for the preparation of **2-(2-Methoxyphenoxy)ethylamine** have been reported. A common approach involves the reaction of guaiacol with a two-carbon unit containing a leaving group and a protected amine or a precursor to an amine.

One documented method involves the reaction of 2-methoxyphenol with 1,2-dihaloethane, followed by reaction with an alkali metal salt of phthalimide and subsequent hydrolysis.<sup>[20]</sup>

Experimental Protocol:

- Step 1: Synthesis of 1-halo-2-(2-methoxyphenoxy)ethane: 2-methoxyphenol is reacted with a 1,2-dihaloethane (e.g., 1,2-dichloroethane or 1,2-dibromoethane) in the presence of a base.
- Step 2: Formation of the Phthalimide Derivative: The resulting 1-halo-2-(2-methoxyphenoxy)ethane is then reacted with an alkali metal salt of phthalimide, such as potassium phthalimide.
- Step 3: Hydrolysis to Yield **2-(2-Methoxyphenoxy)ethylamine**: The phthalimide derivative is hydrolyzed, typically using a strong base like sodium hydroxide or potassium hydroxide, to release the primary amine.<sup>[20]</sup>

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A representative synthetic pathway for **2-(2-Methoxyphenoxy)ethylamine**.

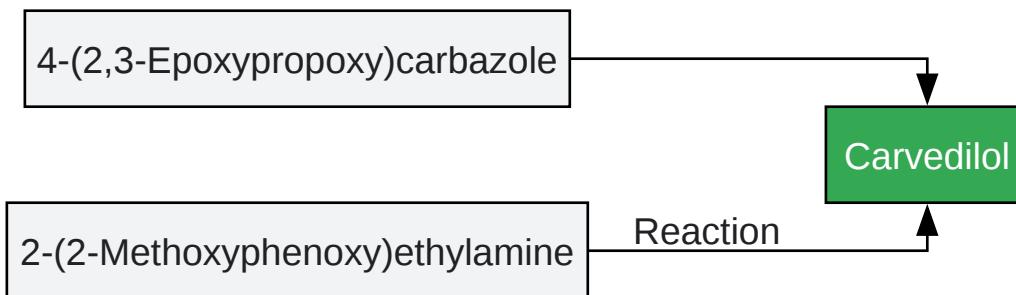
## Synthesis of Carvedilol from **2-(2-Methoxyphenoxy)ethylamine**

The synthesis of Carvedilol from **2-(2-Methoxyphenoxy)ethylamine** is a well-established process in pharmaceutical manufacturing.

### Experimental Protocol:

A common method involves the reaction of 4-(2,3-epoxypropoxy)carbazole with **2-(2-Methoxyphenoxy)ethylamine**.<sup>[14][21][22]</sup>

- **Reaction Setup:** In a suitable reaction vessel, 4-(2,3-epoxypropoxy)carbazole and **2-(2-Methoxyphenoxy)ethylamine** are combined. The reaction can be carried out neat or in a solvent such as ethanol.<sup>[21][22]</sup>
- **Reaction Conditions:** The mixture is typically heated to facilitate the reaction. For instance, the reaction can be conducted by heating **2-(2-methoxyphenoxy)ethylamine** to approximately 100°C, followed by the portion-wise addition of 4-(oxiran-2-ylmethoxy)-9H-carbazole.<sup>[21]</sup>
- **Work-up and Isolation:** After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve pH adjustment with an acid (e.g., hydrochloric acid) to form the salt, followed by extraction and neutralization to yield the free base.<sup>[21]</sup> Purification is often achieved through crystallization.

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The key reaction step in the synthesis of Carvedilol.

## Biological Activity and Toxicological Profile

While **2-(2-Methoxyphenoxy)ethylamine** is a cornerstone in the synthesis of vital medications, there is a notable scarcity of publicly available data on its own intrinsic biological activity, pharmacological profile, and mechanism of action. The majority of research has focused on its utility as a chemical precursor.

## Pharmacological Activity

To date, comprehensive studies detailing the specific pharmacological effects of **2-(2-Methoxyphenoxy)ethylamine** are not widely reported in the scientific literature. Its structural similarity to other biogenic amines might suggest potential interactions with various receptors or enzymes, but this remains speculative without dedicated research.

## Toxicological Profile

The toxicological data for **2-(2-Methoxyphenoxy)ethylamine** is primarily derived from safety data sheets (SDS) provided by chemical suppliers.

Table 3: Summary of Toxicological Information

Endpoint	Information	Reference
Acute Toxicity	No specific data available.	[23]
Skin Corrosion/Irritation	Causes skin irritation.	[12]
Serious Eye Damage/Irritation	Causes serious eye irritation.	[12]
Respiratory or Skin Sensitization	No data available.	[23]
Germ Cell Mutagenicity	No data available.	[23]
Carcinogenicity	No components listed as a carcinogen by IARC or NTP.	[23]
Reproductive Toxicity	No data available.	[23]
Specific Target Organ Toxicity (Single Exposure)	May cause respiratory irritation.	[24]
Specific Target Organ Toxicity (Repeated Exposure)	No data available.	[24]

It is important to note that the statement "the chemical, physical, and toxicological properties have not been thoroughly investigated" appears in some safety documentation, underscoring the need for more comprehensive studies.[24]

## ADME Profile

There is a lack of published data on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of **2-(2-Methoxyphenoxy)ethylamine**. Understanding these parameters would be crucial if the compound were to be considered for any direct therapeutic application. Standard *in vitro* and *in vivo* assays would be necessary to characterize its metabolic stability, permeability, plasma protein binding, and routes of elimination.[25]

## Conclusion

**2-(2-Methoxyphenoxy)ethylamine** is a chemical of significant industrial importance, primarily serving as a key intermediate in the synthesis of the cardiovascular drugs Carvedilol and Amosulalol. Its chemical identity and physicochemical properties are well-defined, and various

synthetic protocols for its preparation and utilization are established. However, this in-depth guide also highlights a critical knowledge gap concerning the intrinsic biological activity, pharmacological profile, and comprehensive toxicological properties of **2-(2-Methoxyphenoxy)ethylamine** itself. For researchers and drug development professionals, while the synthetic utility of this compound is clear, its potential as a pharmacologically active agent remains an unexplored area. Further investigation into its biological and safety profiles is warranted to fully characterize this molecule.

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